(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione
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Overview
Description
(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione is a complex organic compound with a unique structure that includes a furo[3,2-b]pyrrole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furo[3,2-b]pyrrole core and the introduction of the 4-methoxyphenylmethyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3aR,6aR)-Tetrahydro-4-[(4-methoxyphenyl)methyl]-2H-furo[3,2-b]pyrrole-2,5(3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or bind to receptors to modulate cellular signaling pathways.
Properties
Molecular Formula |
C14H15NO4 |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(3aR,6aR)-4-[(4-methoxyphenyl)methyl]-3,3a,6,6a-tetrahydrofuro[3,2-b]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H15NO4/c1-18-10-4-2-9(3-5-10)8-15-11-6-14(17)19-12(11)7-13(15)16/h2-5,11-12H,6-8H2,1H3/t11-,12-/m1/s1 |
InChI Key |
LAPUOERCYFQYGB-VXGBXAGGSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CN2[C@@H]3CC(=O)O[C@@H]3CC2=O |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3CC(=O)OC3CC2=O |
Origin of Product |
United States |
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